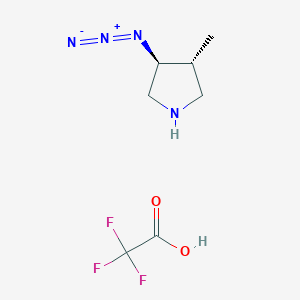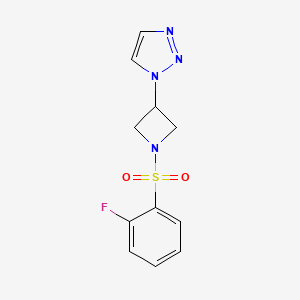
(3S,4R)-3-Azido-4-methylpyrrolidine;2,2,2-trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4R)-3-Azido-4-methylpyrrolidine;2,2,2-trifluoroacetic acid is a useful research compound. Its molecular formula is C7H11F3N4O2 and its molecular weight is 240.186. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
(3S,4R)-3-Azido-4-methylpyrrolidine and 2,2,2-trifluoroacetic acid are utilized in the synthesis of various heterocyclic compounds. For instance, a study by Yokosaka, Nemoto, and Hamada (2013) demonstrates the use of trifluoroacetic acid in synthesizing 3-arylpyrrolidine and 4-arylpiperidine derivatives, a process involving skeletal rearrangement and acid-promoted reactions (Yokosaka, Nemoto, & Hamada, 2013).
Catalysis and Reaction Promotion
Trifluoroacetic acid is also used as a catalyst or reaction promoter in various chemical reactions. For example, a study by Yadav, Reddy, Maity, and Kumar (2007) describes its use in a three-component coupling process to produce 4-azidotetrahydropyran derivatives (Yadav, Reddy, Maity, & Kumar, 2007). Similarly, Roy, Baviskar, and Biju (2015) report its application in a metal-free, three-component coupling process involving aziridines, arynes, and water (Roy, Baviskar, & Biju, 2015).
Structural and Kinetic Studies
These compounds are also important in structural and kinetic studies. For instance, Swartz and Odom (2006) used trifluoroacetic acid in the synthesis of titanium complexes for studying their structure and hydroamination kinetics (Swartz & Odom, 2006).
Sensor Development
In sensor technology, these chemicals have been used in the development of novel sensors. Xue et al. (2017) developed a dual sensor for detecting aromatic amine and acid vapor using compounds that included trifluoroacetic acid (Xue et al., 2017).
Pharmaceutical Synthesis
In pharmaceutical synthesis, these compounds are involved in the creation of various drugs and medicinally relevant compounds. Liu and Knochel (2007) described a methodology using trifluoroacetic acid for synthesizing antitumor agents (Liu & Knochel, 2007).
Orientations Futures
Propriétés
IUPAC Name |
(3S,4R)-3-azido-4-methylpyrrolidine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4.C2HF3O2/c1-4-2-7-3-5(4)8-9-6;3-2(4,5)1(6)7/h4-5,7H,2-3H2,1H3;(H,6,7)/t4-,5-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCDWIUDSNQLCE-TYSVMGFPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1N=[N+]=[N-].C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC[C@H]1N=[N+]=[N-].C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(Dimethylsulfamoylamino)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B2522408.png)


![Ethyl 2-[2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylpropanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2522413.png)
![5-chloro-3-((Z)-{2-[4-(trifluoromethyl)piperidino]-1,3-thiazol-5-yl}methylidene)-1H-indol-2-one](/img/structure/B2522416.png)

![1-(Ethoxycarbonyl)imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2522419.png)

![2-[(3,4-Dichlorophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylic acid](/img/structure/B2522421.png)




